molecular formula C8H11ClN2O B14840433 5-(3-Aminopropyl)-2-chloropyridin-3-OL

5-(3-Aminopropyl)-2-chloropyridin-3-OL

Cat. No.: B14840433
M. Wt: 186.64 g/mol
InChI Key: DAYKGEVXQIBOQU-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)-2-chloropyridin-3-OL is a pyridine derivative characterized by a 2-chloro substituent, a 3-hydroxyl group, and a 5-(3-aminopropyl) side chain. Its synthesis involves a palladium-catalyzed coupling reaction between potassium [3-(tert-butoxycarbonyl)amino)propyl]trifluoroborate and dimethyl 5-[(trifluoromethanesulfonyl)oxy]isophthalate, yielding the N-Boc-protected intermediate (71% yield) . Subsequent reduction of ester groups and deprotection steps yield the final diamine structure. The compound’s unique functional groups make it a candidate for pharmaceutical and materials science research, particularly in ligand design and bioactive molecule development.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5-(3-aminopropyl)-2-chloropyridin-3-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-7(12)4-6(5-11-8)2-1-3-10/h4-5,12H,1-3,10H2

InChI Key

DAYKGEVXQIBOQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)Cl)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 3-aminopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-Aminopropyl)-2-chloropyridin-3-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the chlorine and hydroxyl groups can participate in various chemical interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Findings :

  • Chlorine (target compound) balances reactivity and steric bulk, making it suitable for covalent bonding in drug design.
  • Fluorine () increases electronegativity, improving membrane permeability but reducing nucleophilic susceptibility .
  • Iodine () introduces heavy-atom effects, useful in imaging agents but may compromise solubility .

Side Chain Variations

The 3-aminopropyl side chain at the 5-position contrasts with hydroxyl- or iodine-containing analogs:

Compound Side Chain Type Position Functional Impact
5-(3-Aminopropyl)-2-chloro-pyridin-3-OL 3-Aminopropyl 5 Basic amino group enables pH-dependent solubility and metal chelation
3-(3-Hydroxypropyl)-pyridin-4-ol () 3-Hydroxypropyl 3 Hydroxyl group enhances hydrophilicity; limited cell penetration
3-(2-Amino-5-iodopyridin-3-yl)-propan-1-ol () Propan-1-ol 3 Hybrid amino-iodo structure; dual functionality in diagnostics

Key Findings :

  • Aminopropyl chains (target compound) improve binding affinity to biological targets (e.g., enzymes, receptors) through hydrogen bonding and ionic interactions .
  • Hydroxypropyl chains () prioritize solubility over bioactivity, ideal for aqueous formulations .
  • Iodo-amino hybrids () combine diagnostic (radioactive iodine) and therapeutic (amino group) functionalities .

Research Findings and Implications

  • Electron-Withdrawing Effects: The 2-chloro group in the target compound stabilizes negative charge at the 3-OH position, enhancing acidity (pKa ~8.2) compared to non-halogenated analogs .
  • Aminopropyl Bioactivity: The side chain’s primary amine facilitates interactions with ATP-binding pockets in kinases, as seen in preclinical studies .
  • Synthetic Challenges : Reduction and deprotection steps for the target compound require precise conditions to avoid side reactions (e.g., over-reduction or polymerization) .

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